molecular formula C14H24O2 B13685096 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13685096
M. Wt: 224.34 g/mol
InChI Key: CNUOTBVODNIKMH-UHFFFAOYSA-N
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Description

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom The tert-butyl group attached to the spirocyclic framework adds to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds.

Scientific Research Applications

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl]carbamate
  • tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate hydrochloride

Uniqueness

9-(tert-Butyl)-1-oxaspiro[55]undecan-4-one stands out due to its specific spirocyclic structure and the presence of the tert-butyl group

Biological Activity

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H22OC_{12}H_{22}O with a molecular weight of 194.31 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can lead to modulation of enzymatic activity and influence cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as chronic kidney disease .
  • Receptor Interactions : It may also interact with various receptors, influencing physiological responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50 Value (µM)Reference
Soluble Epoxide Hydrolase InhibitionIn vitro assays0.38
Cytotoxicity against HCT116 cellsCell viability assays4.8
Anti-inflammatory effectsIn vivo modelsNot specified

Case Studies

  • Chronic Kidney Disease : A study demonstrated that a related compound based on the spirocyclic structure exhibited significant soluble epoxide hydrolase (sEH) inhibitory activity, leading to reduced serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis . This suggests potential therapeutic applications for chronic kidney diseases.
  • Cancer Research : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines, including HCT116. The IC50 value indicates moderate potency, suggesting that further structural modifications could enhance efficacy .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

9-tert-butyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C14H24O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11H,4-10H2,1-3H3

InChI Key

CNUOTBVODNIKMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

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